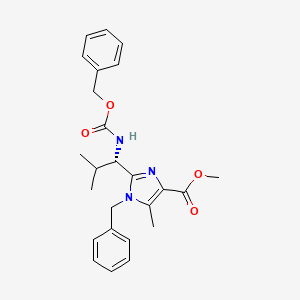![molecular formula C11H18ClN3OS B1406803 N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride CAS No. 1417575-72-4](/img/structure/B1406803.png)
N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride
Übersicht
Beschreibung
N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Prolinamide Group: The thiazole derivative is then reacted with L-proline to form the prolinamide group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amide group, leading to the formation of thiazolidines or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and amines.
Substitution: Halogenated thiazoles and substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The prolinamide group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of microbial enzymes or disruption of cellular processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure and exhibit similar biological activities.
Prolinamide Derivatives: Compounds like N-acetyl-L-prolinamide have similar amide functionalities and may exhibit comparable pharmacokinetic properties.
Uniqueness
N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is unique due to the specific combination of the thiazole ring and the prolinamide group, which may confer distinct biological activities and therapeutic potential compared to other thiazole or prolinamide derivatives.
Eigenschaften
IUPAC Name |
(2S)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS.ClH/c1-2-10-14-8(7-16-10)6-13-11(15)9-4-3-5-12-9;/h7,9,12H,2-6H2,1H3,(H,13,15);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGJIVHYUNAHRB-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CS1)CNC(=O)[C@@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)




amino}acetate](/img/structure/B1406729.png)
![(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406731.png)

![Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1406736.png)

![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate](/img/structure/B1406741.png)
![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)

